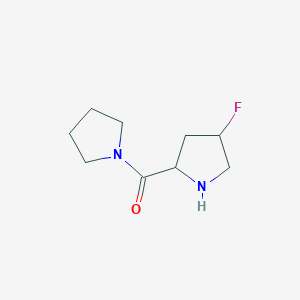
1-(2-Fluoropyridin-4-yl)piperidin-3-amine
Übersicht
Beschreibung
“1-(2-Fluoropyridin-4-yl)piperidin-3-amine” is a compound that contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Wissenschaftliche Forschungsanwendungen
Drug Design and Development
1-(2-Fluoropyridin-4-yl)piperidin-3-amine: is a valuable intermediate in medicinal chemistry. Its structure is conducive to binding with various biological targets due to the presence of both a piperidine ring, known for its prevalence in pharmaceuticals, and a fluoropyridine moiety, which can enhance the bioavailability and metabolic stability of potential drugs . This compound could be used to develop new therapeutic agents, particularly in the realm of central nervous system disorders and cardiovascular diseases, where piperidine derivatives are commonly employed .
Biological Activity Profiling
The compound’s structural features suggest it may interact with a range of enzymes and receptors. Researchers can use 1-(2-Fluoropyridin-4-yl)piperidin-3-amine to synthesize analogs and derivatives, which can then be screened for biological activity. This process aids in the identification of new lead compounds for drug discovery efforts .
Pharmacokinetic Optimization
Incorporating fluorine atoms into pharmaceuticals can significantly alter their pharmacokinetic properties. The fluoropyridine group in 1-(2-Fluoropyridin-4-yl)piperidin-3-amine can be leveraged to improve the absorption, distribution, metabolism, and excretion (ADME) profiles of new drug candidates, potentially leading to compounds with better oral bioavailability and longer half-lives .
Agrochemical Research
Beyond pharmaceuticals, this compound’s structural motifs are also relevant in the design of agrochemicals. The piperidine ring can be found in compounds with herbicidal and insecticidal properties. As such, 1-(2-Fluoropyridin-4-yl)piperidin-3-amine could serve as a starting point for the development of new agrochemical agents .
Material Science
Fluorinated organic compounds are important in material science for the development of high-performance polymers and electronics. The fluoropyridine segment of 1-(2-Fluoropyridin-4-yl)piperidin-3-amine could be utilized in the synthesis of novel materials with enhanced thermal stability and electronic properties .
Chemical Biology Probes
The compound can be used to create chemical probes for biological research. By attaching fluorescent tags or other reporter groups to 1-(2-Fluoropyridin-4-yl)piperidin-3-amine , researchers can track the interaction of the compound or its derivatives with biological molecules, providing insights into cellular processes and molecular pathways .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-fluoropyridin-4-yl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c11-10-6-9(3-4-13-10)14-5-1-2-8(12)7-14/h3-4,6,8H,1-2,5,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGPILPKYKLFNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoropyridin-4-yl)piperidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B1475770.png)

![3-(pyrrolidin-3-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1475775.png)

![3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole](/img/structure/B1475778.png)



